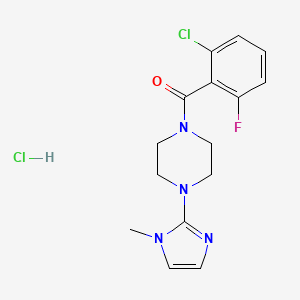

(2-chloro-6-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Description

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClFN4O.ClH/c1-19-6-5-18-15(19)21-9-7-20(8-10-21)14(22)13-11(16)3-2-4-12(13)17;/h2-6H,7-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALVIHLNAZJHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-chloro-6-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A chloro and fluorine substituent on a phenyl ring.

- A piperazine moiety linked to an imidazole group.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C16H18ClFN4O |

| Molecular Weight | 320.78 g/mol |

| CAS Number | 1903887-48-8 |

| Physical State | Solid |

Biological Activity

The biological activity of this compound is primarily evaluated through its pharmacological effects, particularly in relation to:

- Neurotransmitter Receptors : Binding affinity studies indicate potential interactions with serotonin and dopamine receptors, suggesting antidepressant or anxiolytic properties.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which is crucial for understanding its therapeutic potential.

- Receptor Binding Assays : These assays evaluate the binding affinity to neurotransmitter receptors.

- Enzyme Inhibition Studies : Investigate whether the compound inhibits specific enzymes involved in neurotransmitter degradation.

- Cellular Assays : Assess the compound's effects on cell viability and apoptosis in various cell lines.

Case Studies and Research Findings

Research has shown that compounds with similar structures often exhibit significant biological activities. For example, compounds like Fluoxetine and Sertraline, which share structural features with our compound, are known antidepressants.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Fluoxetine | Fluorinated phenyl ring | Antidepressant |

| Sertraline | Similar piperazine structure | Antidepressant |

| Imipramine | Tertiary amine with piperazine | Antidepressant |

| Clonazepam | Benzodiazepine derivative | Anxiolytic |

Synthesis

The synthesis of this compound generally involves several steps that require careful control of reaction conditions to ensure high yields and purity. Typical methods include:

- Condensation Reactions : Linking the piperazine and imidazole groups.

- Halogenation : Introducing the chloro and fluorine substituents.

Future Directions

The unique structural features of this compound make it a candidate for further exploration in drug discovery programs targeting central nervous system disorders. Future research should focus on:

- Detailed pharmacokinetic studies.

- In vivo efficacy assessments.

- Exploration of potential side effects.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as an antagonist or agonist in various receptor systems. Its piperazine moiety is known for enhancing the pharmacological profile of drugs, particularly in central nervous system (CNS) disorders.

Anticancer Activity

Recent studies have explored the compound's ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, compounds with similar structures have shown efficacy in inhibiting the PD-1/PD-L1 pathway, a crucial target in cancer immunotherapy .

Neuropharmacology

The imidazole and piperazine components suggest potential applications in treating neurological disorders such as anxiety and depression. Research indicates that derivatives of this compound may modulate serotonin receptors, which are pivotal in mood regulation.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related compounds indicate that this class may possess inhibitory effects against various bacterial strains, suggesting a potential role in developing new antibiotics .

Case Studies and Research Findings

Comparison with Similar Compounds

Substituent Variations in the Phenyl Ring

The primary structural analogs differ in halogen substitution on the phenyl ring. For example:

- (2-Fluorophenyl)(4-(1-(2-Fluorophenyl)-1H-Imidazol-2-yl)Piperazin-1-yl)Methanone Hydrochloride (CAS: 1185152-28-6) replaces the 2-chloro-6-fluoro group with a single 2-fluorophenyl moiety .

- Impact of Halogen Substitution: Electronic Effects: The 2-chloro-6-fluoro substitution introduces stronger electron-withdrawing effects (Cl > F) compared to mono-fluorinated analogs. This may enhance electrophilic interactions with target receptors.

Modifications in the Imidazole Moiety

The imidazole group in the target compound is substituted with a methyl group, whereas analogs like CAS: 1185152-28-6 feature a 1-(2-fluorophenyl)-substituted imidazole .

- Methyl vs. Fluorophenyl Substitution :

- The methyl group reduces steric hindrance and eliminates π-π stacking opportunities compared to fluorophenyl-substituted analogs.

- Methylation may improve metabolic stability by blocking oxidative sites on the imidazole ring.

Crystallographic and Conformational Analysis

Isostructural compounds with triclinic (P¯1) symmetry, such as those in , exhibit planar conformations except for one fluorophenyl group oriented perpendicularly . While crystallographic data for the target compound is unavailable, analogs suggest that planar regions (e.g., the imidazole-piperazine core) are conserved, while substituent orientation modulates intermolecular interactions.

Data Table: Key Structural and Inferred Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (2-chloro-6-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions involving substituted benzoyl chlorides and piperazine derivatives. For example, a similar compound, phenyl(piperazine-1-yl)methanone, was synthesized by reacting benzoyl chloride with piperazine in DMF at 80°C under basic conditions (K₂CO₃), monitored via TLC . Microwave-assisted synthesis (e.g., 15–30 min irradiation) may improve reaction efficiency for sensitive intermediates, as demonstrated in related imidazole-piperazine derivatives . Optimize stoichiometry (e.g., 1:1.2 molar ratio of acyl chloride to piperazine) to minimize side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and LC-MS for molecular ion confirmation. FTIR can verify functional groups (e.g., C=O stretch at ~1650 cm⁻¹). For crystallinity analysis, X-ray diffraction (single-crystal) or PXRD is recommended, as seen in structurally similar chromenones . NMR (¹H/¹³C) is critical for confirming substitution patterns on the phenyl and piperazine rings .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Refer to SDS guidelines for related imidazole-piperazine derivatives: use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. Emergency measures include rinsing exposed skin with water for 15 minutes and consulting a physician . Store in airtight containers at 2–8°C to prevent hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity, IC₅₀ calculations). Cross-validate with orthogonal methods (e.g., fluorescence-based assays for target engagement). For example, pyrazoline derivatives with conflicting antitumor data were re-evaluated using dose-response curves and statistical models (ANOVA with post-hoc tests) to identify outliers .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer : Salt formation (e.g., hydrochloride) improves aqueous solubility. Use co-solvents (PEG-400, DMSO) or cyclodextrin inclusion complexes for in vivo dosing. LogP values (~3.5 predicted) can be adjusted via substituent modifications (e.g., introducing polar groups on the phenyl ring) . Pharmacokinetic studies in rodents (plasma sampling via LC-MS/MS) should assess Tmax, Cmax, and half-life .

Q. How can computational modeling guide SAR studies for this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) to predict binding modes. QSAR models using descriptors like HOMO/LUMO energies, molar refractivity, and ClogP can prioritize derivatives. For example, imidazole-based analogs showed improved activity when the 2-chloro-6-fluorophenyl group enhanced hydrophobic interactions in docking simulations . Validate predictions with synthesized analogs and in vitro assays.

Q. What analytical methods are suitable for detecting degradation products under stress conditions?

- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, thermal, oxidative). Use UPLC-QTOF-MS to identify degradation products via high-resolution mass matching. For example, related benzimidazoles degraded under acidic conditions to form hydrolyzed piperazine intermediates, confirmed by MS/MS fragmentation patterns . Stability-indicating HPLC methods (ICH guidelines) should achieve baseline separation of degradants.

Data Contradiction and Experimental Design

Q. How should researchers address variability in IC₅₀ values across different enzymatic assays?

- Methodological Answer : Standardize assay parameters: enzyme concentration (e.g., 10 nM), substrate KM values, and incubation times. Control for buffer composition (e.g., Mg²⁺/ATP levels in kinase assays). Use reference inhibitors (e.g., staurosporine) as internal controls. Statistical analysis (e.g., Grubbs’ test) can identify outliers due to technical errors .

Q. What experimental controls are critical when evaluating off-target effects in cellular assays?

- Methodological Answer : Include a negative control (vehicle-only) and a positive control (e.g., doxorubicin for cytotoxicity). Use CRISPR/Cas9-knockout cell lines to confirm target specificity. For example, imidazole derivatives with off-target effects on cytochrome P450 were identified using liver microsome assays and CYP450 isoform-specific inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.